This compound represents the freebase form of Imatinib. It exhibits an extended conformation and forms infinite hydrogen-bonded chains via its amide, amine, and pyrimidine functional groups []. The crystallization of this freebase form was achieved from a mixture containing arginine.
GLPG1690 is recognized as a first-in-class autotaxin inhibitor currently undergoing clinical evaluations for its potential in treating idiopathic pulmonary fibrosis []. This compound demonstrates the ability to induce a sustained reduction in plasma lysophosphatidic acid (LPA) levels in vivo. Notably, GLPG1690 showcased efficacy in a bleomycin-induced pulmonary fibrosis mouse model, effectively reducing extracellular matrix deposition in the lungs and diminishing LPA 18:2 concentration in bronchoalveolar lavage fluid.
7x is recognized as a potent multikinase inhibitor, effectively targeting CDK4/CYCLIN D1 and ARK5 kinases []. It induces apoptosis in tumor cells at concentrations ranging from 30 to 100 nM. This compound exhibits potent inhibitory activity against both CDK4/CYCLIN D1 and ARK5 kinases.
This compound is an organic salt produced through a retro-Claisen reaction involving 1-(4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)butane-1,3-dione in the presence of potassium hydroxide and 4-dimethylamino-pyridine []. It exhibits a layered structure in its crystal form, characterized by stacks of cations and anions formed through slipped π-stacking interactions. These stacks are interconnected by water molecules engaged in hydrogen bonding.
HTL22562 is a CGRP receptor antagonist discovered through structure-based drug design []. Its structure, when complexed with the CGRP receptor, has been determined at a resolution of 1.6 Å. Notably, this compound exhibits high potency, selectivity, metabolic stability, and solubility, making it suitable for various administration routes for rapid systemic exposure and high receptor coverage.
Relevance:
Compound Description:
This compound is identified as an ATR kinase inhibitor, significant for its role in cell cycle regulation and DNA damage response []. ATR kinase inhibitors are being investigated for their potential in enhancing the efficacy of cancer treatments.
The crystal structure of this compound has been determined, revealing its crystallization in the triclinic system within the space group P1 []. A notable structural feature is the chair conformation adopted by its piperazine ring. The compound exhibits a strong conjugation effect between the lone pair of the tertiary N atom and the π-electron system of the pyrimidine ring. Its molecular packing is influenced by weak C-H…O intermolecular hydrogen bonds.
K-604 stands out as a water-soluble, potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), displaying a remarkable 229-fold selectivity over human ACAT-2 []. A key design element of K-604 is the incorporation of a piperazine unit replacing a 6-methylene chain in the linker connecting the head (pyridylacetamide) and tail (benzimidazole) moieties. This modification significantly enhances its aqueous solubility and oral absorption.
CJB 090 acts as a partial agonist at dopamine D3 receptors []. Studies in rhesus monkeys have shown that CJB 090 attenuates the discriminative stimulus effects of cocaine, shifting the cocaine dose-response curve to the right. Additionally, it decreases both cocaine- and food-maintained responding, suggesting its potential as a pharmacological tool for studying cocaine addiction.
Relevance:
N -[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carbox-amides
Compound Description:
This series of compounds represents a group of novel succinate dehydrogenase inhibitors (SDHI) designed from the lead compound boscalid for their fungicidal activity []. These compounds exhibited high fungicidal activity against S. sclerotiorum, with over 90% inhibition at a concentration of 50 μg/mL.
Relevance:
N -[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides
Compound Description:
This series constitutes a group of novel SDHI compounds structurally designed from the fungicide boscalid []. They exhibited promising fungicidal activity, with some showing efficacy against B. cinerea with inhibition rates ranging from 70% to 84% at a concentration of 50 μg/mL.
ASTX660 is a nonpeptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting both cellular IAP (cIAP) and X-linked IAP (XIAP) []. Developed through a fragment-based approach and structure-guided optimization, ASTX660 demonstrates a balanced cIAP-XIAP profile and has progressed to phase 1/2 clinical trials (NCT02503423) for its anticancer potential.
Nilotinib is a tyrosine kinase inhibitor used as a second-line treatment for chronic myeloid leukemia (CML). It is marketed under the brand name Tasigna by Novartis. The compound exhibits several distinct crystalline forms, including a nanosized weakly crystalline modification characterized by unique interplanar distances, endothermic effects, particle size, specific surface area, and powder density [, , , , , ]. This modification demonstrates improved solubility and bioavailability compared to other forms.
This compound, belonging to a novel series of pyrazolylpyrimidine derivatives, demonstrated strong herbicidal activity []. Specifically, it exhibited potent inhibitory activity against the root growth of P. alopecuroides, with an IC50 value of 1.90 mg/L.
This compound, a member of a novel series of pyrazolylpyrimidine derivatives, exhibited strong herbicidal activity, particularly in inhibiting chlorophyll levels in P. alopecuroides seedlings []. Its IC50 for this effect was 3.14 mg/L.
AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper []. It shows high selectivity for PARP1 over other PARP family members, good secondary pharmacology and physicochemical properties, and excellent pharmacokinetics in preclinical species. AZD5305 demonstrates significant in vivo efficacy in a BRCA mutant HBCx-17 PDX model with reduced effects on human bone marrow progenitor cells in vitro.
TAK-438 is a novel and potent potassium-competitive acid blocker (P-CAB) investigated for treating acid-related diseases []. It exhibits strong inhibitory activity against H,K-ATPase, comparable to the prototype P-CAB SCH28080 and superior to the PPI lansoprazole.
TZB-30878 displays dual pharmacological effects: as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist []. This unique profile makes it a potential therapeutic candidate for diarrhea-predominant irritable bowel syndrome (d-IBS). Studies have confirmed its binding affinity for human 5-HT1A and 5-HT3 receptors.
NPPA is a potential template for developing drugs against CML []. Its design and synthesis were based on the guanidinium nitrate salt and the corresponding enaminone. Structural studies using X-ray diffraction and Hirshfeld surface analysis have provided insights into its molecular interactions.
PF-00734200 is a dipeptidyl peptidase IV inhibitor that progressed to phase 3 clinical trials for treating type 2 diabetes []. Its disposition and metabolic pathways have been extensively studied in rats, dogs, and humans.
The crystal structure of this compound, characterized by X-ray diffraction, reveals the presence of two independent molecules in the asymmetric unit, related by a pseudo-centre of inversion []. The piperazine rings in both molecules adopt chair conformations.
This compound represents a novel teraryl oxazolidinone derivative found to possess significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. It exhibits a favorable safety profile and demonstrated improved survival protection compared to linezolid in MRSA systemic infection mouse models.
Relevance:
[2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl] (S 18126)
Compound Description:
S 18126 is a potent, selective, and competitive antagonist at dopamine D4 receptors []. It exhibits a high affinity for hD4 receptors with a Ki of 2.4 nM and demonstrates over 100-fold selectivity for hD4 over other dopamine receptor subtypes and various other binding sites.
This compound is characterized as a functionalized triazoline-3-thione []. Structurally, it features substituted piperazine and adamantyl groups linked at the 2- and 5-positions, respectively, of a central triazole ring. The molecule adopts a roughly C-shaped conformation.
This compound represents a novel positron emission tomography (PET) ligand designed as a potential high-affinity (Ki = 1.36 nM) agonist for 5-HT1A receptors []. In vitro studies confirmed its agonistic activity at 5-HT1A receptors, and PET studies in baboons demonstrated specific binding in brain regions known to be rich in 5-HT1A receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.